
3,5-Dihydroxy-4-(phosphonooxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-4-(phosphonooxy)benzoic acid is a chemical compound with the molecular formula C7H7O8P It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a phosphonooxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-4-(phosphonooxy)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with phosphoric acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the phosphonooxy group. The process may involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4-(phosphonooxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxybenzoic acid derivatives.
Substitution: The hydroxyl and phosphonooxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxybenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Dihydroxy-4-(phosphonooxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4-(phosphonooxy)benzoic acid involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl and phosphonooxy groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzoic acid:
4-Hydroxy-3,5-dimethoxybenzoic acid:
Uniqueness
3,5-Dihydroxy-4-(phosphonooxy)benzoic acid is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity. This group enhances its potential for forming various derivatives and interacting with biological molecules, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
25054-56-2 |
|---|---|
Molecular Formula |
C7H7O8P |
Molecular Weight |
250.10 g/mol |
IUPAC Name |
3,5-dihydroxy-4-phosphonooxybenzoic acid |
InChI |
InChI=1S/C7H7O8P/c8-4-1-3(7(10)11)2-5(9)6(4)15-16(12,13)14/h1-2,8-9H,(H,10,11)(H2,12,13,14) |
InChI Key |
KNIFGXYDRJKPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)OP(=O)(O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
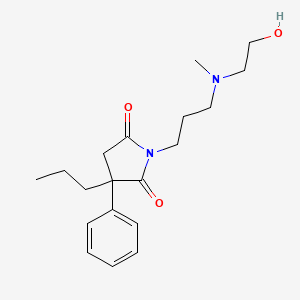


![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)

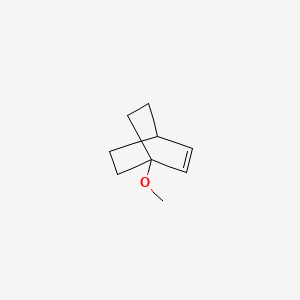
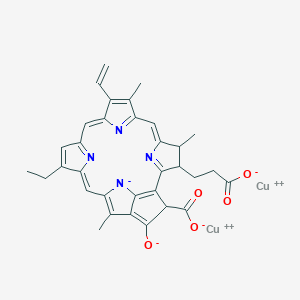
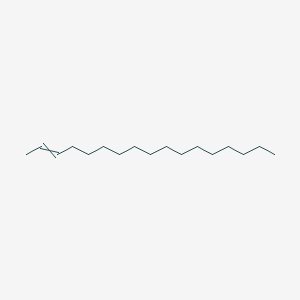
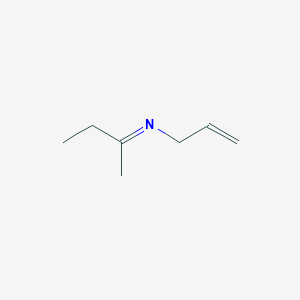
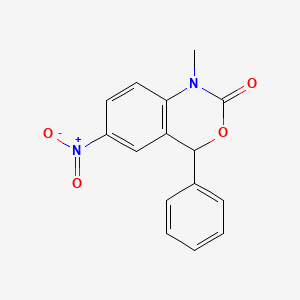
![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
